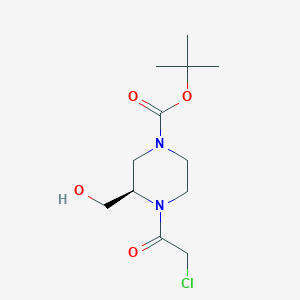
(R)-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate is a complex organic compound with a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group, the chloroacetyl group, and the hydroxymethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the importance of safety and regulatory compliance.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloroacetyl group can be reduced to form an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the chloroacetyl group produces an alcohol.
Scientific Research Applications
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperazine derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperazine ring may also interact with receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate
- Methyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Uniqueness
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to the presence of the tert-butyl and hydroxymethyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer advantages in terms of stability, solubility, and specificity for certain molecular targets.
Properties
Molecular Formula |
C12H21ClN2O4 |
|---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
tert-butyl (3R)-4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O4/c1-12(2,3)19-11(18)14-4-5-15(10(17)6-13)9(7-14)8-16/h9,16H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
BNTGHZXNGKLANJ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)CCl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


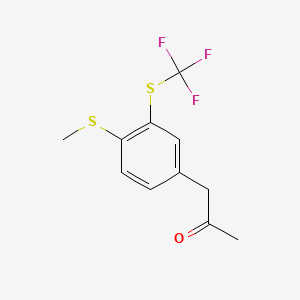
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
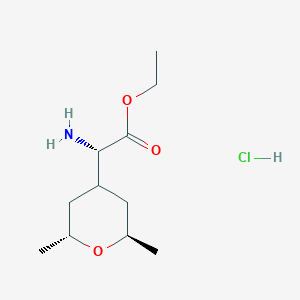
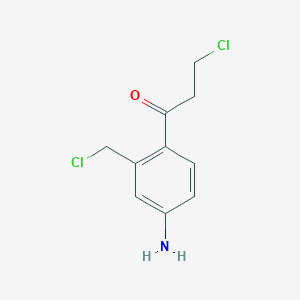
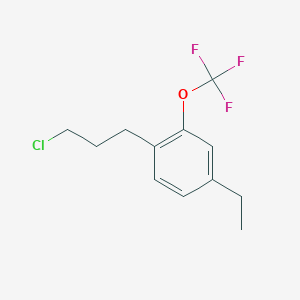
![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)

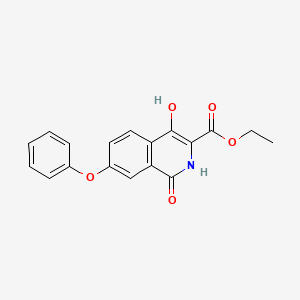
![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)

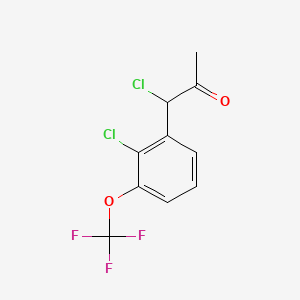

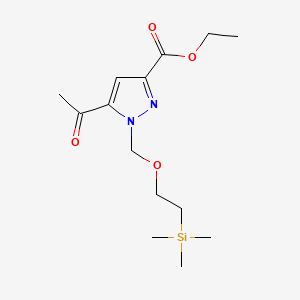
![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)
